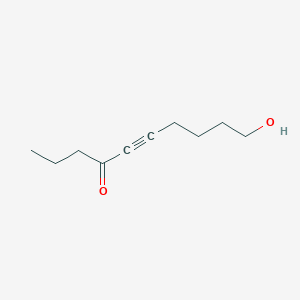

10-Hydroxydec-5-YN-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137649-04-8 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

10-hydroxydec-5-yn-4-one |

InChI |

InChI=1S/C10H16O2/c1-2-7-10(12)8-5-3-4-6-9-11/h11H,2-4,6-7,9H2,1H3 |

InChI Key |

CXQZXSNVPXMWFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C#CCCCCO |

Origin of Product |

United States |

Contextualization of Polyfunctional Alkyne Ketone Alcohol Systems

Polyfunctional molecules containing alkyne, ketone, and alcohol functionalities are significant substrates in modern organic synthesis. The alkyne group, with its carbon-carbon triple bond, serves as a rigid and reactive handle for a variety of transformations, including carbon-carbon bond formations, reductions to alkenes or alkanes, and cycloaddition reactions. acs.orgacs.org The ketone, or more specifically the ynone (α,β-alkynyl ketone) moiety in 10-Hydroxydec-5-yn-4-one, is a powerful Michael acceptor, rendering the β-carbon susceptible to nucleophilic attack. researchgate.netnumberanalytics.com This reactivity is fundamental for the construction of complex carbon skeletons.

Furthermore, the presence of a hydroxyl group introduces a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. organic-chemistry.orgorganic-chemistry.org The interplay between these functional groups within a single molecule allows for sequential and chemoselective reactions, a cornerstone of efficient synthetic strategy. The synthesis of such systems, however, presents challenges in managing the reactivity of each functional group to avoid undesired side reactions.

The strategic placement of these functionalities in this compound, with the alcohol at one end of the carbon chain and the ynone system internally, allows for independent manipulation of these reactive sites. This separation is crucial for developing synthetic routes where the unique reactivity of each group can be harnessed without the need for extensive protecting group strategies.

Significance of Targeted Complex Molecule Synthesis Within Advanced Organic Chemistry

Strategic Disconnections and Transformational Pathways for the C10 Skeleton

The retrosynthetic analysis of this compound commences with the disconnection of the most reactive functionalities. The primary target for disconnection is the ynone moiety, a versatile functional group known for its utility in various synthetic transformations. dokumen.publibretexts.org

A primary and logical disconnection (C-C bond) is made between the C4 carbonyl carbon and the C5 alkyne carbon. This leads to two key fragments: a C4 carboxylic acid derivative and a C6 terminal alkyne bearing a hydroxyl group. This disconnection is based on the well-established reactivity of acetylides as potent nucleophiles in reactions with carbonyl compounds or their derivatives. researchgate.net

An alternative disconnection strategy involves the C-O bond of the hydroxyl group at C10. However, this approach is generally less favorable as it would necessitate the introduction of the hydroxyl group at a late stage, potentially requiring less selective C-H activation or oxidation reactions on a more complex substrate.

The chosen disconnection pathway is outlined below:

The forward synthetic transformations corresponding to these disconnections would involve the reaction of a metal acetylide, generated from the C6 hydroxy-alkyne, with a suitable C4 electrophile, such as an ester or an acid chloride. researchgate.netorganic-chemistry.org For instance, the lithium acetylide of the protected 6-hydroxy-1-hexyne could be reacted with ethyl butyrate (B1204436) or butyryl chloride to form the target ynone. researchgate.net Another powerful method for ynone synthesis is the palladium-catalyzed Sonogashira coupling of a terminal alkyne with an acid chloride. rsc.org

Identification of Key Precursor Fragments and Synthons

Following the initial disconnection, the next step is to identify the specific precursor molecules (synthons and their synthetic equivalents) that can be used in the forward synthesis.

The C4 fragment can be derived from butyric acid or its derivatives. These are readily available and economical starting materials. The choice of the specific derivative (e.g., ester, acid chloride, or a "super-active ester") will depend on the chosen coupling strategy. organic-chemistry.org For example, triazine esters have been shown to be highly reactive in palladium-catalyzed alkynylations. organic-chemistry.org

The C6 fragment, 6-hydroxy-1-hexyne, is a key intermediate. A plausible retrosynthetic route to this fragment involves the nucleophilic attack of an acetylide on an epoxide. Specifically, the disconnection of the C2-C3 bond of the hexynol (B8569683) leads to a C2 acetylide synthon and a C4 epoxide synthon. The synthetic equivalents for these would be lithium acetylide and a commercially available C4 epoxide, such as 1,2-epoxybutane (B156178). The reaction of lithium acetylide with 1,2-epoxybutane would proceed via an S_N2 mechanism, attacking the less sterically hindered carbon of the epoxide to yield the desired 6-hydroxy-1-hexyne after an acidic workup. libretexts.org

The following table summarizes the key synthons and their corresponding synthetic equivalents:

| Synthon | Synthetic Equivalent |

| Butyryl cation | Butyryl chloride, Ethyl butyrate, Triazine ester of butyric acid |

| 6-hydroxy-1-hexynyl anion | Lithium salt of 6-hydroxy-1-hexyne |

| Acetylide anion | Lithium acetylide |

| 4-hydroxybutyl cation | 1,2-Epoxybutane |

Considerations for Stereochemical Control in Retrosynthetic Planning

The structure of this compound as presented does not specify any stereochemistry. However, if a specific stereoisomer were desired, for instance at the C10 hydroxyl group, stereochemical control would become a paramount consideration in the retrosynthetic plan.

The proposed synthesis of the 6-hydroxy-1-hexyne fragment via the opening of 1,2-epoxybutane offers a clear opportunity for introducing stereochemistry. If a chiral, enantiomerically pure epoxide is used as the starting material, the S_N2 reaction with the acetylide will proceed with inversion of configuration at the attacked carbon, leading to a chiral propargyl alcohol. nih.govnih.gov Chiral epoxides can be readily prepared through various methods, including the Sharpless asymmetric epoxidation of allylic alcohols. nih.govorganic-chemistry.org

For example, the Sharpless asymmetric epoxidation of cis-2-buten-1-ol (B1594861) would yield a chiral epoxy alcohol. Subsequent protection of the alcohol, conversion of the remaining hydroxyl to a good leaving group, and displacement with a two-carbon nucleophile could provide a route to a chiral C4 epoxide.

Alternatively, the enantioselective reduction of a ketone precursor to the target molecule could be considered. However, this would introduce the chiral center at a late stage, which is often less efficient. The reduction of ynones to chiral propargyl alcohols can be achieved using various chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) catalyst or Alpine borane, but may present challenges in achieving high diastereoselectivity due to the remote position of the hydroxyl group. dokumen.pub

* 3.1.3.2. Gold Catalyzed Reactions in the Construction of Functionalized Cyclic Ethers

Total Synthesis Approaches

A linear synthesis assembles the target molecule in a stepwise fashion, where each new fragment is added sequentially to a growing chain. This approach is often straightforward in its planning but can be inefficient for complex molecules due to the multiplicative effect of yields at each step. A hypothetical linear synthesis of 10-Hydroxydec-5-YN-4-one might commence from a simple starting material, progressively adding carbon units and installing the required functional groups.

Table 1: Hypothetical Linear Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Product | Hypothetical Yield |

|---|---|---|---|---|---|

| 1 | Oxidation | Hex-5-yn-1-ol | PCC, CH₂Cl₂ | Hex-5-ynal | 85% |

| 2 | Grignard Reaction | Hex-5-ynal | Butylmagnesium bromide, THF | Dec-9-yn-5-ol | 80% |

| 3 | Oxidation | Dec-9-yn-5-ol | DMP, CH₂Cl₂ | Dec-9-yn-5-one | 90% |

| 4 | Isomerization | Dec-9-yn-5-one | Base | Dec-5-yn-4-one | 60% |

| 5 | Hydroxylation | Dec-5-yn-4-one | SeO₂, dioxane | This compound | 50% |

Table 2: Hypothetical Convergent Synthesis of this compound

| Fragment | Step | Reaction | Starting Material | Product | Hypothetical Yield |

|---|---|---|---|---|---|

| A (C6) | 1A | Protection | Pent-4-yn-1-ol | THP-protected pent-4-yn-1-ol | 95% |

| 2A | Lithiation/Alkylation | THP-protected pent-4-yn-1-ol | THP-protected hex-5-yn-2-ol | 85% | |

| 3A | Oxidation | THP-protected hex-5-yn-2-ol | THP-protected hex-5-yn-2-one | 90% | |

| B (C4) | 1B | Ozonolysis | But-1-ene | Propanal | 80% |

| 2B | Wittig Reaction | Propanal | But-2-enal | 85% | |

| 3B | Reduction | But-2-enal | But-2-en-1-ol | 95% | |

| 4B | Hydroboration | But-2-en-1-ol | Butane-1,3-diol | 90% | |

| 5B | Protection/Oxidation | Butane-1,3-diol | Protected 3-hydroxybutanal | 80% | |

| Coupling | 4 | Aldol Condensation | Fragment A + Fragment B | Coupled intermediate | 75% |

| 5 | Deprotection/Oxidation | Coupled intermediate | This compound | 80% |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. scielo.br These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. scielo.brnih.gov

For the synthesis of structures analogous to this compound, the A³-coupling (aldehyde-alkyne-amine) reaction is a powerful tool for forming propargylamines, which are versatile synthetic intermediates. scielo.br For instance, a one-pot, three-component coupling of an aldehyde, an alkynol, and an amine equivalent, catalyzed by copper(I) chloride, can efficiently produce hydroxypropargylpiperidones. scielo.br This methodology could be adapted for the synthesis of this compound by selecting appropriate starting materials.

A plausible MCR approach to a precursor of this compound could involve the coupling of an aldehyde, a terminal alkyne, and a nucleophile.

Table 3: Example of a Multicomponent Reaction for a Related Structure

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

|---|

This approach highlights the efficiency of MCRs in constructing complex molecules from simple precursors in a single step. The development of novel MCRs continues to be a significant area of research in organic synthesis, offering elegant solutions for the construction of challenging molecular architectures.

Copper-Catalyzed A3-Coupling Reactions Involving Alkynols

The synthesis of propargylamines and related structures through the three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A3-coupling reaction, is a powerful tool in organic synthesis. scielo.brmdpi.com This method allows for the direct formation of carbon-carbon and carbon-heteroatom bonds in a single step, offering an efficient route to complex molecules from simple precursors. scielo.br The use of copper catalysts in these reactions is well-established, providing a versatile and cost-effective approach. rsc.orgrsc.org

A significant variation of this reaction involves the use of alkynols (alcohols containing an alkyne moiety), which leads to the formation of hydroxy-functionalized propargylamine (B41283) derivatives. mdpi.com These products are valuable intermediates for the synthesis of various biologically active compounds and natural products, such as alkaloids. scielo.brmdpi.com

A general protocol for the copper-catalyzed A3-coupling reaction to produce hydroxypropargylamines involves the reaction of an aldehyde, an amine (often as a hydrochloride salt), and an alkynol in the presence of a copper(I) salt catalyst, such as copper(I) chloride (CuCl). scielo.br The reaction is typically carried out in an organic solvent like ethyl acetate (B1210297) at elevated temperatures. scielo.br

The proposed mechanism for the A3-coupling reaction begins with the formation of a π-complex between the copper catalyst and the terminal alkyne of the alkynol. scielo.brnih.gov This complexation increases the acidity of the terminal alkyne's proton, allowing for its removal by a weak base, such as the amine reactant. scielo.br Concurrently, the aldehyde and amine react to form an iminium ion. The resulting copper acetylide then acts as a nucleophile, adding to the iminium ion to generate the final propargylamine product and regenerate the copper catalyst for the next cycle. scielo.brnih.gov

An example of this methodology is the synthesis of hydroxypropargyl-4-piperidones. In a study, various aliphatic aldehydes were successfully coupled with 4-piperidone (B1582916) hydrochloride hydrate (B1144303) and a range of protected and unprotected alkynols using CuCl as a catalyst. scielo.br This demonstrates the broad substrate scope of the reaction. For instance, the reaction of butyraldehyde, 4-piperidone hydrochloride hydrate, and homopropargyl alcohol yielded the corresponding hydroxypropargyl-4-piperidone adduct in good yield. scielo.br

The efficiency of the reaction can be influenced by several factors, including the choice of solvent, temperature, and catalyst loading. scielo.br Ethyl acetate has been identified as an environmentally benign and effective solvent for this transformation. scielo.br The reaction temperature is also crucial, with higher temperatures generally leading to faster reaction times. scielo.br While 5 mol% of CuCl is often sufficient, catalyst loading can be optimized for specific substrates to maximize yield. scielo.br

The resulting hydroxypropargylamines can be further elaborated into more complex structures. For example, the piperidone moiety can be converted to a primary amine, providing access to a wide array of amino alcohols. scielo.br

The table below summarizes the key components and conditions for a typical copper-catalyzed A3-coupling reaction involving alkynols, based on the synthesis of hydroxypropargyl-4-piperidones. scielo.br

| Component | Role | Example |

| Aldehyde | Electrophile precursor | Butyraldehyde |

| Amine | Nucleophile/Base | 4-Piperidone hydrochloride hydrate |

| Alkynol | Alkyne source | Homopropargyl alcohol |

| Catalyst | Activates the alkyne | Copper(I) chloride (CuCl) |

| Solvent | Reaction medium | Ethyl acetate |

| Temperature | Reaction condition | 70 °C |

This synthetic strategy provides a convergent and atom-economical route to functionalized molecules like "this compound" and its derivatives.

Transition Metal-Catalyzed Coupling Reactions for Alkyne Incorporation

Transition metal-catalyzed reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. core.ac.uk The incorporation of alkynes into larger molecular structures is frequently achieved through various cross-coupling reactions, which are valued for their efficiency and broad applicability. nih.govrsc.org These methods allow for the construction of complex molecules, such as conjugated enynes, heterocycles, and natural products, from readily available alkyne precursors. core.ac.uknih.govrsc.org

A primary challenge in the coupling of alkynes is the control of selectivity, including regioselectivity, stereoselectivity, and chemoselectivity, as multiple isomeric products can potentially form. nih.gov The Sonogashira coupling, a cornerstone reaction in this field, typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. rsc.orgorganic-chemistry.orglibretexts.org This reaction has been widely used to create arylalkynes and conjugated enynes. libretexts.org Recent advancements have led to the development of copper-free Sonogashira protocols that are suitable for biological applications, highlighting the ongoing evolution of these methods. nih.govnih.gov

Beyond palladium, other transition metals like rhodium, ruthenium, and gold are also effective catalysts for alkyne transformations. rsc.orgacs.orgscispace.com Rhodium catalysts, for instance, have been used in the cross-dimerization of terminal alkynes to produce (E)-enynes with high regio- and stereoselectivity. rsc.org Rhodium has also been shown to catalyze the oxidative coupling of aromatic substrates with alkynes via C-H bond activation, providing pathways to complex fused-ring systems. scispace.com The choice of metal and ligands is crucial for directing the reaction toward the desired outcome, whether it be through mechanisms like hydrometallation-reductive elimination or pathways involving metal acetylide intermediates. nih.gov

The versatility of these catalytic systems allows for the incorporation of the alkyne functional group present in molecules like this compound into a vast array of more complex structures. For example, the terminal alkyne portion of a related molecule, 3-(4-(10-hydroxydec-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, was synthesized using a Sonogashira coupling between dec-9-yn-1-ol and an iodo-isoindolinone derivative, catalyzed by Pd(PPh₃)₂Cl₂ and CuI. nih.gov

Table 2: Overview of Transition Metals in Alkyne Coupling Reactions

| Metal Catalyst | Typical Reaction Type | Key Applications | Source |

|---|---|---|---|

| Palladium (Pd) | Sonogashira, Heck, and other cross-couplings | Synthesis of enynes, arylalkynes, heterocycles, and protein labeling. | core.ac.uknih.govnih.gov |

| Copper (Cu) | A³-Coupling, Sonogashira (co-catalyst), oxidative homocoupling | Synthesis of propargylamines and diynes. | organic-chemistry.orgsioc-journal.cn |

| Rhodium (Rh) | Cross-dimerization, hydroamination, oxidative coupling | Selective synthesis of (E)-enynes and complex fused-ring systems. | rsc.orgnih.govnih.gov |

| Gold (Au) / Silver (Ag) | A³-Coupling, alkyne annulations | Catalyzing the formation of propargylamines and various heterocycles. | mdpi.comrsc.org |

| Ruthenium (Ru) | Alkyne annulations, ene-yne coupling | Formation of heterocyclic compounds and complex molecular architectures. | rsc.org |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the synthesis of ynones, including this compound. These methods offer high efficiency and functional group tolerance, making them a cornerstone of modern organic synthesis. The core principle involves the formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp2-hybridized carbon of an acyl derivative, facilitated by a palladium catalyst.

Several palladium-catalyzed methodologies are applicable for the synthesis of ynones. These include the well-established Sonogashira coupling and related reactions that have been adapted for the introduction of an acyl group.

A significant advancement in ynone synthesis is the palladium-catalyzed alkynylation of "super-active esters," such as those derived from triazine. This approach allows for the efficient synthesis of ynones under mild conditions, often without the need for copper co-catalysts, ligands, or a base. organic-chemistry.org The high reactivity of these esters is attributed to the strong electron-withdrawing nature of the triazine ring and its ability to coordinate with palladium, which facilitates the crucial C-O bond activation. organic-chemistry.org In a typical reaction, a terminal alkyne is coupled with a triazine ester in the presence of a palladium catalyst like palladium acetate (Pd(OAc)2). organic-chemistry.org This method is known for its broad substrate scope and high yields. organic-chemistry.org

Another prominent method is the palladium-catalyzed acylation of terminal alkynes with acid chlorides. nih.govacs.org This reaction is often carried out using a phosphane-free palladium catalyst, such as an oxime-derived palladacycle, in the presence of a base like triethylamine (B128534) (TEA). nih.govacs.org The reaction can be performed under air, although an inert atmosphere is preferred for very low catalyst loadings or with sensitive substrates. nih.govacs.org This protocol is advantageous as it can be conducted at room temperature, elevated temperatures, or under microwave irradiation. acs.org

The Sonogashira coupling, traditionally used for coupling alkynes with aryl or vinyl halides, has also been adapted for ynone synthesis. One such adaptation involves the use of N-acylsaccharins as coupling partners for terminal alkynes. rsc.org This palladium-catalyzed reaction proceeds via the selective cleavage of the N-acyl C-N bond and provides good to excellent yields of ynones under copper-free conditions and with low catalyst loading. rsc.org

Furthermore, a tandem carbonylation reaction, known as the Narasaka-Heck carbonylation, has been developed for the construction of ynones using carbon monoxide (CO) as the carbonyl source. rsc.org This palladium-catalyzed method is particularly useful for preparing dialkyl chain-substituted ynones under atmospheric pressure of CO. rsc.org

A plausible mechanism for the palladium-catalyzed cross-coupling of a terminal alkyne with an acyl derivative, such as an acid chloride, generally involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the acyl derivative (e.g., R-CO-Cl) to form a palladium(II) intermediate.

Transmetalation (if a co-catalyst like copper is used) or Deprotonation/Coordination: The terminal alkyne reacts with the palladium complex. In a traditional Sonogashira coupling, the alkyne is first converted to a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. In copper-free variants, the alkyne may be deprotonated by a base and then coordinate to the palladium center.

Reductive Elimination: The acyl and alkynyl ligands on the palladium(II) center couple and are eliminated as the ynone product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For the specific synthesis of this compound, a suitable terminal alkyne, such as hex-5-yn-1-ol, could be coupled with an appropriate acyl derivative, like butyryl chloride or a related activated ester, using a palladium catalyst. The choice of catalyst, ligands, base, and solvent would be critical to optimize the reaction yield and selectivity, especially given the presence of a hydroxyl group in the alkyne substrate, which might require protection depending on the reaction conditions.

Table of Palladium-Catalyzed Ynone Synthesis Methods

| Method | Acyl Source | Alkyne Source | Catalyst System | Key Features |

| Alkynylation of "Super-Active Esters" | Triazine Esters | Terminal Alkynes | Pd(OAc)2 | CO-, Cu-, ligand-, and base-free conditions; high efficiency. organic-chemistry.org |

| Acylation with Acid Chlorides | Acid Chlorides | Terminal Alkynes | Oxime-derived palladacycle or Pd(OAc)2 | Copper-free; can be run under air or inert atmosphere; versatile reaction temperatures. nih.govacs.org |

| Sonogashira Coupling of Amides | N-Acylsaccharins | Terminal Alkynes | Palladium catalyst | Selective C-N bond cleavage; low catalyst loading; Cu-free. rsc.org |

| Narasaka-Heck Carbonylation | Carbon Monoxide (CO) | Not directly applicable for acyl introduction | Palladium catalyst | Tandem carbonylation for ynone construction. rsc.org |

Stereoselective and Stereodivergent Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, where the carbon bearing the hydroxyl group is a stereocenter, requires precise control over stereochemistry. rsc.org Such chiral propargylic alcohols are highly valuable intermediates in asymmetric synthesis. rsc.orgacs.org

Control of Chiral Centers Adjacent to Hydroxyl and Ketone Moieties

Achieving control over the stereocenter at the C-4 position (adjacent to the ketone) and the C-10 position (the hydroxyl-bearing carbon) is a significant challenge. The catalytic asymmetric addition of nucleophiles to racemic α-branched ketones presents a powerful strategy. chinesechemsoc.org This approach can create tertiary alcohols with adjacent stereocenters. chinesechemsoc.org

One of the most direct methods for establishing the chiral center at the hydroxyl group is the enantioselective addition of a metalated alkyne to an aldehyde. acs.orgorganic-chemistry.org Various catalytic systems have been developed for this purpose, often employing a chiral ligand to induce enantioselectivity. For instance, the use of Zn(OTf)₂ with a chiral amino alcohol ligand like N-methylephedrine facilitates the addition of terminal alkynes to aldehydes with high enantiomeric excess. acs.orgorganic-chemistry.org This method is advantageous as it uses readily available starting materials under mild conditions. acs.orgorganic-chemistry.org

| Catalyst System | Chiral Ligand/Auxiliary | Product Type | Enantiomeric Excess (ee) |

| Zn(OTf)₂ | (+)-N-Methylephedrine | Propargylic Alcohols | Up to 99% acs.orgorganic-chemistry.org |

| Ti(Oi-Pr)₄ / Diethylzinc | Proline-derived ligands | Propargylic Alcohols | 68-82% chemrxiv.org |

| In(III) / BINOL | BINOL | Propargylic Alcohols | High organic-chemistry.org |

Diastereoselective and Enantioselective Approaches for Alkyne-Containing Alcohols

When a molecule already contains a chiral center, the introduction of a new one requires diastereoselective control. For the synthesis of alkyne-containing alcohols, this can be achieved through various reductive coupling reactions. For example, a titanium-mediated reductive coupling of propargylic alcohols with aldehydes can produce syn-1,3-diols with high diastereoselectivity. thieme-connect.com The existing hydroxyl group can direct the stereochemical outcome of the reaction. thieme-connect.com

Furthermore, methods for the diastereoselective preparation of homoallylic alcohols containing two adjacent quaternary stereocenters have been developed starting from terminal alkynes. acs.org These complex transformations often involve a sequence of reactions in a single pot, such as carbocupration followed by a zinc homologation and reaction with a ketone. acs.org

Chiral Pool and Auxiliary Strategies in Target-Oriented Synthesis

The chiral pool strategy utilizes readily available, enantiomerically pure natural products like amino acids, hydroxy acids, or sugars as starting materials. researchgate.netrsc.orgresearchgate.net For instance, a chiral fragment of a molecule like soraphen A was synthesized starting from (S)-glycidol, a common chiral pool building block. nih.gov This approach embeds a defined stereocenter from the beginning, which can then influence the stereochemistry of subsequent reactions.

Alternatively, chiral auxiliaries can be temporarily attached to a molecule to direct the stereochemical course of a reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For example, amides derived from pseudoephedrine or pseudoephenamine are widely used as chiral auxiliaries in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can then be converted to ketones or alcohols. nih.gov This method has proven effective for creating quaternary carbon centers with high diastereoselectivity. nih.gov

Functional Group Interconversions and Manipulations within the this compound Scaffold

The synthetic utility of the this compound scaffold is greatly enhanced by the ability to selectively manipulate its three key functional groups: the hydroxyl, the ketone, and the alkyne. acs.orgnumberanalytics.com

Alkyne Functionalization Reactions (e.g., Regioselective Hydration to Ketones)

The internal alkyne in this compound is a versatile functional group that can undergo a variety of transformations. numberanalytics.comnumberanalytics.com One of the most fundamental reactions is hydration, which converts the alkyne into a ketone. libretexts.orglibretexts.org

For an unsymmetrical internal alkyne, such as the one in the title compound, regioselectivity is a key concern, as hydration can lead to two different ketone products. libretexts.orglibretexts.orgbohrium.com The addition of water is typically catalyzed by strong acids in the presence of a mercuric salt (Hg²⁺), or by other transition metals like gold or iron. acs.orglibretexts.orgresearchgate.net The regiochemical outcome is influenced by both electronic and steric factors of the substituents flanking the alkyne. In many cases, for alkyl-aryl alkynes, hydration selectively yields aryl ketones. researchgate.net For dialkyl alkynes, a mixture of products is common, although directing groups, such as a nearby carbonyl, can influence the site of water addition. libretexts.orgbohrium.com Recent research has focused on developing catalytic systems, for instance using copper catalysts, to achieve high regioselectivity in the hydration of unsymmetrical internal alkynes without the need for strong directing groups. rsc.org

Elucidation of Reaction Mechanisms in 10 Hydroxydec 5 Yn 4 One Synthesis

Mechanistic Pathways of Key C-C Bond Forming Reactions

The synthesis of 10-Hydroxydec-5-YN-4-one and related structures often involves sophisticated carbon-carbon bond-forming reactions. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.

Detailed Mechanisms of Copper-Catalyzed A3-Coupling

The A³ coupling reaction, which stands for the combination of an aldehyde, an alkyne, and an amine, is a powerful one-pot method for synthesizing propargylamines. mdpi.com These compounds are valuable precursors in organic synthesis. mdpi.comencyclopedia.pub The reaction is catalyzed by various transition metals, with copper being one of the most common and earliest metals used. mdpi.comencyclopedia.pubscielo.br

The proposed mechanism for the copper-catalyzed A³ coupling reaction generally involves the following key steps: nih.gov

Formation of a Copper-Alkyne Complex: The copper(I) catalyst interacts with the terminal alkyne to form a π-complex. mdpi.comencyclopedia.pub This interaction increases the acidity of the terminal alkyne's C-H bond. mdpi.comencyclopedia.pubnih.gov

Deprotonation and Formation of Copper Acetylide: An amine, present in the reaction mixture, acts as a base to deprotonate the activated alkyne, leading to the formation of a copper acetylide intermediate. mdpi.comencyclopedia.pubnih.gov

Formation of an Iminium Ion: Concurrently, the aldehyde and the amine react to form an iminium ion. scielo.br

Nucleophilic Addition: The copper acetylide then acts as a nucleophile and attacks the electrophilic iminium ion. scielo.br This step forms the new carbon-carbon bond and ultimately yields the propargylamine (B41283) product upon workup. nih.gov

Catalyst Regeneration: The copper catalyst is regenerated, allowing it to participate in another catalytic cycle. scielo.brnih.gov

Recent studies have explored variations of this reaction, including decarboxylative A³-coupling reactions using alkynylcarboxylic acids. researchgate.net Some protocols have also demonstrated success under solvent-free conditions, highlighting the green chemistry potential of this methodology. rsc.orgacs.org The efficiency and selectivity of the A³ coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. mdpi.com

Investigation of Palladium-Catalyzed Alkyne Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in organic synthesis. bohrium.com The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example and often employs a palladium catalyst in conjunction with a copper co-catalyst. bohrium.commdpi.com

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org

The Palladium Cycle:

Reductive Process: The active Pd(0) catalyst is generated from a Pd(II) precursor. libretexts.org

Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate. libretexts.orglibretexts.org

Transmetalation: The organocopper acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium center. This step forms a new Pd(II) intermediate and regenerates the copper catalyst. libretexts.org

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst. libretexts.org

The Copper Cycle:

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. libretexts.org This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Variations of this reaction, such as copper-free Sonogashira couplings, have also been developed. libretexts.org In these systems, the base is believed to be directly involved in the deprotonation of the alkyne coordinated to the palladium center. libretexts.org Palladium-catalyzed reactions are crucial for creating complex molecular architectures from simpler precursors. researchgate.net

Rearrangement and Cyclization Mechanisms Relevant to Structural Motifs

The synthesis of complex cyclic and heterocyclic structures often relies on rearrangement and cyclization reactions. In the context of alkynones, these transformations can lead to a diverse array of molecular frameworks.

Intramolecular cyclization of alkynones can be promoted by various reagents. For instance, the iodocarbocyclization of tethered alkynes is a known method for creating cyclic molecules. researchgate.net Similarly, intramolecular hydroarylation can lead to the formation of phosphorus-containing heterocycles. researchgate.net

Palladium catalysts can also facilitate the carbocyclization of alkynyl ketones. nih.gov One proposed pathway involves the coordination of the palladium catalyst to the alkyne and ketone moieties, followed by deprotonation to form a palladium enolate. Subsequent intramolecular carbopalladation of the triple bond leads to a vinylpalladium species, which upon protiodepalladation, yields the cyclized product. nih.gov DFT calculations have been employed to understand the energetics of these pathways, suggesting that the formation of the Pd enolate intermediate can be assisted by the palladium ligand. nih.gov

Furthermore, the intramolecular capture of vinyl cations by pendant alkenes provides a route to α-alkylidene cyclopentenones. nih.gov This process is initiated by a Lewis acid-facilitated elimination of a hydroxyl group from a β-hydroxy-α-diazoketone, generating a vinyl cation that can then undergo cyclization. nih.gov

Stereochemical Models and Transition State Analysis in Stereoselective Transformations

Achieving high levels of stereoselectivity is a major goal in modern organic synthesis. The development of stereochemical models and the analysis of transition states are critical for understanding and predicting the outcomes of asymmetric reactions.

In the context of synthesizing chiral molecules, such as those with quaternary stereocenters, nickel-catalyzed reductive cyclizations of alkynones have been investigated. researchgate.net A proposed stereochemical model for an enantioselective process suggests that the coordination of a chiral ligand to the nickel center creates a chiral environment. The subsequent cycloaddition of the alkynone substrate to the nickel complex proceeds through a specific transition state that favors the formation of one enantiomer over the other. researchgate.net The steric and electronic properties of both the substrate and the chiral ligand play a crucial role in determining the stereochemical outcome. chemrxiv.org

DFT calculations are a powerful tool for elucidating the mechanisms and stereoselectivity of these reactions. chemrxiv.org For instance, in the asymmetric synthesis of chiral chromans via Ni-catalyzed reductive cyclization of aryl-chained alkynones, DFT calculations can help to identify the most stable conformer of the key metallacycle intermediate, thereby explaining the observed enantioselectivity. chemrxiv.org

Similarly, in the synthesis of axially chiral allenes, chiral phosphoric acids can act as catalysts. acs.org Mechanistic studies, supported by DFT calculations, indicate that the axial chirality is controlled by the formation of a chiral transient intermediate, while the central chirality and alkene stereochemistry are determined during a subsequent migratory insertion step. rsc.org

Solvent Effects and Catalysis in Complex Reaction Systems

The solvent is not merely an inert medium in which a reaction takes place; it can significantly influence reaction rates, selectivity, and even the stability of the catalyst. whiterose.ac.uk Understanding the role of the solvent is therefore essential for optimizing complex reaction systems.

In copper-catalyzed reactions, such as the A³ coupling, the choice of solvent can have a profound impact. For example, studies have shown that in the synthesis of indolizines and chalcones, the reaction outcome is driven by both inductive and solvent effects. ua.es In some cases, solvent-free conditions have been shown to accelerate the reaction significantly. scholaris.ca The use of deep eutectic solvents (DESs) as both catalysts and reaction media is also an emerging area, offering a more environmentally friendly alternative to traditional organic solvents. mdpi.com These solvents can participate in hydrogen-bonding interactions, which can activate electrophiles and influence the course of the reaction. mdpi.com

The stability and activity of catalysts can be affected by coordinating solvents, which may compete with ligands for binding to the metal center. whiterose.ac.uk The solvent can also influence the lifetime of the catalyst and the activity of acids and bases present in the reaction mixture. whiterose.ac.uk For instance, in palladium-catalyzed cross-coupling reactions, the solvent can affect the rate of oxidative addition, a key step in the catalytic cycle. whiterose.ac.uk The polarity and hydrogen-bonding capabilities of the solvent can stabilize charged intermediates and transition states, thereby altering the reaction kinetics. osti.govnih.gov

The following table summarizes the effect of different solvents on the yield of a CuCl-catalyzed A³-coupling reaction. scielo.br

| Solvent | Yield (%) |

| Ethyl acetate (B1210297) | 71 |

| 1,4-Dioxane | Comparable to ethyl acetate |

| Toluene | Comparable to ethyl acetate |

This data highlights that while different solvents can be employed, ethyl acetate was chosen for further study due to its more environmentally benign nature. scielo.br

Chemical Derivatization and Structural Modification of 10 Hydroxydec 5 Yn 4 One Scaffolds

Modifications at the Alkyne Moiety (e.g., Hydration, Reduction, Cycloaddition)

The internal alkyne of the 10-hydroxydec-5-yn-4-one scaffold is a key site for structural modification, allowing for changes in saturation, geometry, and chain extension.

Hydration: The hydration of the alkyne triple bond is a fundamental transformation that converts the alkyne into a carbonyl group. nih.gov Acid-catalyzed hydration, typically employing mercury sulfate (B86663) (HgSO₄) in aqueous sulfuric acid, would convert this compound into the corresponding 10-hydroxydecane-4,5-dione. libretexts.orgchemistrysteps.com This reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable diketone. chemistrysteps.com This transformation effectively replaces the linear rigidity of the alkyne with two new carbonyl centers for further derivatization.

Reduction: The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane.

Cis-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) facilitates the syn-addition of hydrogen, yielding (Z)-10-hydroxydec-5-en-4-one.

Trans-Alkene Formation: Dissolving metal reduction, using sodium or lithium in liquid ammonia, results in the anti-addition of hydrogen, producing (E)-10-hydroxydec-5-en-4-one.

Alkane Formation: Complete saturation to yield 10-hydroxydecan-4-one can be achieved through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Cycloaddition: The alkyne can participate in various cycloaddition reactions to form carbocyclic and heterocyclic rings. For instance, the [3+2] cycloaddition of an azide (B81097) (generated in situ from sodium azide) with the γ-hydroxyalkynyl ketone scaffold can lead to the formation of triazole or isoxazole (B147169) rings, depending on the reaction pathway and subsequent rearrangements. nih.gov

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydration | H₂SO₄, H₂O, HgSO₄ | 10-Hydroxydecane-4,5-dione |

| Cis-Reduction | H₂, Lindlar's Catalyst | (Z)-10-Hydroxydec-5-en-4-one |

| Trans-Reduction | Na, NH₃ (l) | (E)-10-Hydroxydec-5-en-4-one |

| Full Reduction | H₂, Pd/C | 10-Hydroxydecan-4-one |

Transformations of the Ketone Functionality (e.g., Reductions, Ketal/Acetal Formation)

The ketone at the C-4 position is a prime target for modification, influencing the polarity and steric profile of the molecule.

Reduction: The reduction of the ketone to a secondary alcohol introduces a new stereocenter. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish this transformation, yielding 10-hydroxydec-5-yn-4-ol. The choice of reducing agent can be critical to avoid the simultaneous reduction of the alkyne. NaBH₄ is generally preferred for its chemoselectivity, as it will typically not reduce the alkyne. This creates a diol product with potential for further stereoselective reactions.

Ketal/Acetal Formation: Protection of the ketone as a ketal is a common strategy to prevent its reaction while other functional groups are being manipulated. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, under acidic conditions (e.g., with a p-toluenesulfonic acid catalyst). This reaction is reversible and forms a 1,3-dioxolane (B20135) ring at the C-4 position. Such protection is crucial for reactions involving strong nucleophiles or reducing agents that would otherwise target the ketone. rsc.org

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Reduction | NaBH₄, MeOH | 10-Hydroxydec-5-yn-4-ol |

| Ketalization | Ethylene glycol, p-TsOH, Toluene (reflux) | 2-(But-1-yn-1-yl)-2-(6-hydroxyhexyl)-1,3-dioxolane |

Reactions Involving the Terminal Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The primary hydroxyl group at C-10 provides a handle for attaching various functionalities or for conversion into other reactive groups.

Esterification and Etherification: The terminal alcohol can be readily converted into esters or ethers. Esterification can be performed using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). For example, reaction with acetyl chloride would yield 10-acetoxydec-5-yn-4-one. Etherification, such as the Williamson ether synthesis, can be achieved by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide. Silyl (B83357) ethers, formed by reacting the alcohol with a silyl halide like tert-butyldimethylsilyl chloride (TBDMSCl), are common protecting groups. nsf.gov

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid. libretexts.orglibretexts.org

Aldehyde Formation: Selective oxidation to 10-oxodec-5-yn-4-one can be achieved using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation. csueastbay.edu

Carboxylic Acid Formation: Stronger oxidizing agents, such as chromium trioxide (CrO₃) in aqueous acid (Jones oxidation), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 9-oxo-4-decynoic acid.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | 10-Acetoxydec-5-yn-4-one |

| Silyl Ether Formation | TBDMSCl, Imidazole, DMF | 10-(tert-Butyldimethylsilyloxy)dec-5-yn-4-one |

| Oxidation to Aldehyde | PCC, CH₂Cl₂ | 10-Oxodec-5-yn-4-one |

| Oxidation to Carboxylic Acid | CrO₃, H₂SO₄, Acetone (Jones Reagent) | 9-Oxo-4-decynoic acid |

Formation of Cyclic and Heterocyclic Analogues Incorporating the Decyne Scaffold

The multiple functional groups within the this compound scaffold are perfectly poised for intramolecular reactions to generate a variety of cyclic and heterocyclic structures. Such cyclizations are a powerful tool for creating molecular complexity from a linear precursor.

Furanone and Tetrahydrofuran Synthesis:

Furanone Formation: Gold- or silver-catalyzed cycloisomerization of γ-hydroxyalkynones is a known method for synthesizing substituted 3(2H)-furanones. organic-chemistry.org Applying this to this compound could potentially lead to intramolecular attack of the ketone's enol form or the hydroxyl group onto the alkyne, followed by rearrangement to yield furanone derivatives.

Iodoetherification: Electrophile-induced cyclization is another powerful strategy. nottingham.ac.uk After reduction of the ketone to a secondary alcohol (yielding 10-hydroxydec-5-yn-4-ol), treatment with an electrophilic iodine source like iodine monofluoride or N-iodosuccinimide (NIS) can trigger the attack of one of the hydroxyl groups onto the activated alkyne, leading to the formation of substituted iodotetrahydrofurans or dihydropyrans. thieme-connect.com

Nitrogen-Containing Heterocycles:

Isoxazole and Pyrazole Formation: γ-Hydroxyalkynyl ketones are established scaffolds for synthesizing isoxazoles and pyrazoles. nih.gov Reaction with hydroxylamine (B1172632) (H₂NOH) can lead to the formation of an oxime at the ketone, which can then undergo intramolecular cyclization with the alkyne to form a substituted isoxazole. Similarly, reaction with hydrazine (B178648) (H₂NNH₂) can form a hydrazone intermediate, which upon cyclization yields a pyrazole.

A3-Coupling for Piperidone Derivatives: A multicomponent A3-coupling (Alkyne-Aldehyde-Amine) reaction can be envisioned. While this is an intermolecular reaction, it demonstrates how the core structure can be incorporated into complex heterocycles. A related known reaction involves coupling an alkynol, an aldehyde, and an amine source like 4-piperidone (B1582916). scielo.br This highlights the reactivity of the ketone in forming C-N bonds to build heterocyclic systems.

Spiroketal Formation: In solution, hydroxy ketones can exist in equilibrium with their cyclic hemiketal forms. nih.gov For this compound, intramolecular cyclization between the C-10 hydroxyl group and the C-4 ketone would form a six-membered tetrahydropyran (B127337) ring, creating a spirocyclic hemiketal. This equilibrium can be trapped or can be the basis for forming more complex spiroketal systems. nih.gov

| Reaction Type | Key Reagents/Conditions | Resulting Heterocyclic Core |

|---|---|---|

| Cycloisomerization | Au(I) or Ag(I) catalyst | Furanone |

| Intramolecular Cyclization (via Oxime) | 1. H₂NOH; 2. Acid or Base | Isoxazole |

| Intramolecular Cyclization (via Hydrazone) | 1. H₂NNH₂; 2. Acid or Base | Pyrazole |

| Iodoetherification (post-ketone reduction) | I₂ or NIS | Iodinated Tetrahydrofuran/Dihydropyran |

| Hemiketal Formation | Equilibrium in solution | Tetrahydropyran (Spiro) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.